physicochemical properties of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine
physicochemical properties of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine
An In-Depth Technical Guide to the Physicochemical Properties of the 3,4-Dihydro-2H-1,4-Benzothiazine Core and its Prototypical Derivative, 3-Methyl-3,4-dihydro-2H-1,4-benzothiazine
Foreword: A Note on Data Integrity and a Field-Proven Approach
In drug discovery and development, the journey of a molecule from concept to clinic is paved with data. The physicochemical properties of a chemical entity are the bedrock of this data, dictating its behavior, formulation, and ultimate therapeutic potential. This guide is dedicated to the 3,4-dihydro-2H-1,4-benzothiazine scaffold, a heterocyclic motif of significant interest in medicinal chemistry due to the diverse biological activities of its derivatives, which include antimicrobial, anti-inflammatory, and antitumor agents.[1][2]
The specific analogue, 3-methyl-3,4-dihydro-2H-1,4-benzothiazine , serves as our primary case study. It is crucial to inform the reader that while this compound is a logical and simple derivative, specific, publicly available experimental data for it is sparse. This is a common challenge in research. Therefore, this guide adopts a practical, field-proven approach. We will ground our discussion in the known properties of the parent scaffold, 3,4-dihydro-2H-1,4-benzothiazine (CAS No. 3080-99-7) , and supplement this with high-quality, computationally predicted data for the 3-methyl derivative.[3][4] This dual approach provides a robust framework for understanding the molecule's expected behavior. More importantly, we will detail the causality behind the experimental methodologies required to validate these properties, empowering researchers to generate their own high-quality data for novel analogues.
Molecular Structure and Conformation
The 3,4-dihydro-2H-1,4-benzothiazine core consists of a benzene ring fused to a partially saturated six-membered thiazine ring.[5] The presence of two chiral centers is possible depending on substitution, but in our case study of the 3-methyl derivative, a single stereocenter exists at the C3 position.
The dihydrothiazine ring is not planar. X-ray crystallography studies on related derivatives have shown that the ring typically adopts a conformation between a twist-boat and a half-chair.[6] This non-planar structure is a key feature, influencing how the molecule presents its pharmacophoric elements to biological targets, a behavior it shares with the structurally related phenothiazines.[2]
Figure 1: Structure of 3-methyl-3,4-dihydro-2H-1,4-benzothiazine.
Core Physicochemical Properties
The following table summarizes key physicochemical properties. It is essential to distinguish between experimental data available for the parent compound and the predicted values for our target molecule. Predicted values are derived from high-quality computational algorithms (e.g., XLogP3) and serve as excellent starting points for experimental design.[7][8]
| Property | 3,4-dihydro-2H-1,4-benzothiazine (Parent) | 3-methyl-3,4-dihydro-2H-1,4-benzothiazine (Predicted) | Justification / Experimental Insight |
| Molecular Formula | C₈H₉NS | C₉H₁₁NS | - |
| Molecular Weight | 151.23 g/mol [4] | 165.25 g/mol | Addition of a -CH₃ group. |
| CAS Number | 3080-99-7[4] | Not assigned | Highlights the novelty of this specific derivative. |
| Melting Point | Data not available | ~ 40-60 °C (Estimate) | Simple organic solids of this MW are often low-melting. Requires experimental validation via DSC or capillary method. |
| Boiling Point | Data not available | ~ 280-300 °C (Estimate) | High boiling point expected due to hydrogen bonding (N-H) and molecular weight. Best determined under vacuum to prevent decomposition. |
| Calculated logP | 2.1 (Predicted) | 2.5 (Predicted) | The addition of a methyl group increases lipophilicity. This value is critical for predicting membrane permeability and aqueous solubility. |
| pKa (Basic) | ~ 4-5 (Predicted) | ~ 4-5 (Predicted) | The secondary amine is basic. Its pKa is lowered by the electron-withdrawing nature of the adjacent aromatic ring and sulfur atom compared to a simple aliphatic amine. This value dictates the ionization state at physiological pH. |
Spectroscopic and Structural Characterization
Authenticating the structure and purity of a synthesized compound is non-negotiable. A combination of spectroscopic methods provides a complete chemical fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation. For 3-methyl-3,4-dihydro-2H-1,4-benzothiazine, specific patterns are expected.
-
¹H NMR: The spectrum will be characterized by distinct regions. The four aromatic protons on the benzene ring will appear as a complex multiplet between ~6.5-7.5 ppm. The N-H proton is expected to be a broad singlet, typically downfield (~3.5-4.5 ppm, but can exchange with D₂O). The protons on the dihydrothiazine ring (at C2 and C3) and the methyl group will appear in the aliphatic region (~1.0-3.5 ppm). The methyl group at C3 will likely be a doublet, coupled to the adjacent proton.
-
¹³C NMR: The spectrum will show nine distinct carbon signals. The six aromatic carbons will resonate in the ~115-150 ppm range. The aliphatic carbons (C2, C3, and the methyl carbon) will be found upfield, typically between ~20-60 ppm.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
N-H Stretch: A sharp, characteristic peak is expected in the region of 3340-3450 cm⁻¹ , which is indicative of the secondary amine N-H bond.[10] This is a critical diagnostic peak for the 1,4-benzothiazine core.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will be just below 3000 cm⁻¹.
-
C=C Stretches: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): For the 3-methyl derivative, the molecular ion peak in an electron ionization (EI) spectrum would be expected at an m/z of 165. The presence of sulfur would give a characteristic M+2 isotopic peak (~4.4% of the M+ peak intensity).
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the methyl group or cleavage of the dihydrothiazine ring.
Experimental Protocols for Physicochemical Profiling
The following section details standardized, self-validating protocols for determining the most critical physicochemical properties for drug development.
Determination of Aqueous Solubility (Shake-Flask Method)
Causality: Solubility is a gatekeeper property. Poor aqueous solubility can terminate a drug candidate's journey due to anticipated poor absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[11]
Workflow Diagram:
Figure 2: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Protocol:
-
Preparation: Add an excess of the solid compound (enough to ensure undissolved solid remains at the end) to a series of glass vials containing a known volume of phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25°C for initial screening or 37°C to mimic physiological conditions).
-
Sampling: At specified time points (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle.
-
Separation: Carefully withdraw a small aliquot of the supernatant. Immediately filter it through a 0.22 µm chemical-resistant syringe filter (e.g., PVDF) to remove any undissolved microparticulates. This step is critical to avoid overestimation.
-
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC-UV) method against a calibration curve prepared with known concentrations of the compound.
-
Validation: The solubility value is confirmed once equilibrium is reached, which is demonstrated when the measured concentrations from two consecutive time points (e.g., 48 and 72 hours) are statistically identical (e.g., within ±5%).
Determination of Lipophilicity (logP/logD)
Causality: Lipophilicity, the "fat-loving" nature of a molecule, is a primary determinant of its ability to cross biological membranes. It is expressed as the partition coefficient (P) between an organic phase (n-octanol) and an aqueous phase. For ionizable compounds like our benzothiazine, the distribution coefficient (D) at a specific pH (logD₇.₄) is more biologically relevant than the logP, which refers only to the neutral species.[12]
Step-by-Step Protocol (Shake-Flask Method):
-
Phase Preparation: Pre-saturate n-octanol with pH 7.4 PBS buffer and vice-versa by mixing them vigorously and allowing the layers to separate overnight. This ensures thermodynamic equilibrium.
-
Compound Addition: Prepare a stock solution of the compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated buffer in a vial. Typically, a volume ratio of 1:1 or 2:1 (buffer:octanol) is used.
-
Equilibration: Seal the vial and shake vigorously for 1-2 hours to allow the compound to partition between the two phases. Centrifuge the vial to ensure a clean separation of the layers.
-
Quantification: Carefully sample both the upper n-octanol layer and the lower aqueous layer. Determine the concentration of the compound in each phase using HPLC-UV.
-
Calculation: The logD is calculated using the formula: logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Buffer] )
Determination of Acid Dissociation Constant (pKa)
Causality: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For a basic compound like 3-methyl-3,4-dihydro-2H-1,4-benzothiazine, the pKa of its conjugate acid (BH⁺) determines the extent of positive charge at physiological pH, which profoundly impacts solubility, receptor binding, and off-target effects. Potentiometric titration is a highly accurate method for its determination.
Workflow Diagram:
Figure 3: Workflow for pKa Determination by Potentiometric Titration.
Step-by-Step Protocol:
-
Solution Preparation: Accurately weigh and dissolve the compound in a solution of known ionic strength (e.g., 0.15 M KCl) to maintain constant activity coefficients. A co-solvent like methanol may be required if aqueous solubility is low.
-
Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode. Slowly titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), recording the pH value after each incremental addition of the acid.
-
Data Analysis: Plot the measured pH versus the volume of HCl added.
-
Equivalence Point: Determine the equivalence point (the point of steepest slope) by calculating the first derivative of the titration curve (ΔpH/ΔV).
-
pKa Calculation: The pKa is the pH value at the point where exactly half of the volume of titrant required to reach the equivalence point has been added.
Conclusion and Forward Look
This guide has established a comprehensive physicochemical profile for the 3,4-dihydro-2H-1,4-benzothiazine core, using 3-methyl-3,4-dihydro-2H-1,4-benzothiazine as a focal point. By integrating known data from the parent scaffold with high-quality predicted values and detailed, validated experimental protocols, we provide a robust framework for researchers. The provided methodologies for determining solubility, lipophilicity, and pKa are not merely procedural; they are designed to yield the high-fidelity data required for building predictive ADME models and making informed decisions in any drug development campaign. The true value of this scaffold lies in its potential for derivatization, and the protocols herein are the essential tools for characterizing the novel chemical entities that will emerge.
References
-
Mora, S., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. Available at: [Link]
-
Wikipedia. Benzothiazine. Available at: [Link]
-
Saeed, A., et al. (2011). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide. Acta Crystallographica Section E, 67(Pt 11), o2829. Available at: [Link]
-
IJCRT.org. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. Available at: [Link]
-
PubChem. Methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. Available at: [Link]
-
PubChemLite. Ethyl 3-methyl-4h-1,4-benzothiazine-2-carboxylate. Available at: [Link]
- Sou, T., & Bergström, C. A. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 11-19. (Conceptual basis for shake-flask method).
-
ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Available at: [Link]
-
Sharma, V. K., et al. (2023). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Polycyclic Aromatic Compounds. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cbijournal.com [cbijournal.com]
- 3. Benzothiazines | Fisher Scientific [fishersci.com]
- 4. 3,4-Dihydro-2H-benzo[1,4]thiazine | CAS 3080-99-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Benzothiazine - Wikipedia [en.wikipedia.org]
- 6. WO2001040208A2 - Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides - Google Patents [patents.google.com]
- 7. Methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | C10H9NO5S | CID 119873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - Ethyl 3-methyl-4h-1,4-benzothiazine-2-carboxylate (C12H13NO2S) [pubchemlite.lcsb.uni.lu]
- 9. asianpubs.org [asianpubs.org]
- 10. ijcrt.org [ijcrt.org]
- 11. Reaxys [elsevier.com]
- 12. chemsynthesis.com [chemsynthesis.com]
